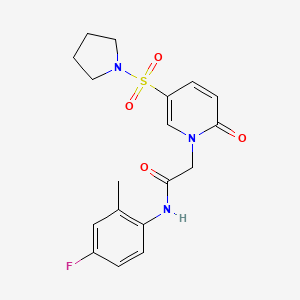

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

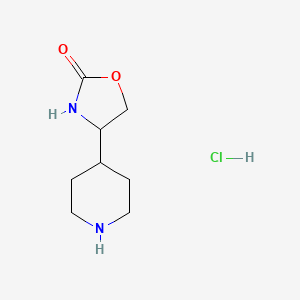

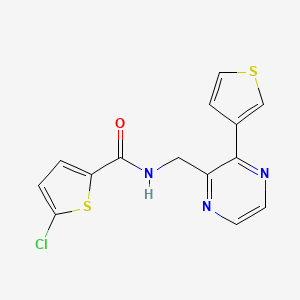

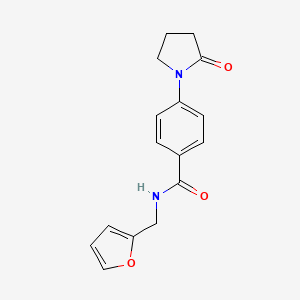

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities, including antibacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it. These include an ethoxyphenyl group, a methoxy-methylbenzene group, and a sulfonamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the sulfonamide group might participate in reactions with electrophiles, and the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like sulfonamide might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

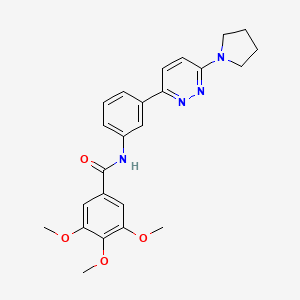

One study focused on the synthesis of N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides through the reduction of 2‐alkyl‐6‐nitroindazoles, followed by coupling with arylsulfonyl chlorides. These compounds, including variants similar to the subject chemical, exhibited significant antiproliferative and apoptotic activities against human tumor cell lines, indicating potential as antitumor agents (Abbassi et al., 2014).

Catalytic and Antimicrobial Applications

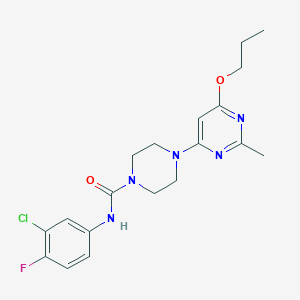

Research into the encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons. The study highlights the reusability and enhanced stability of these catalysts, suggesting applications in industrial chemistry (Ghorbanloo & Maleki Alamooti, 2017). Additionally, derivatives synthesized from similar sulfonylamide structures showed antimicrobial properties, offering potential routes for the development of new antimicrobial agents (Sarvaiya et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-4-30-18-7-5-17(6-8-18)20-10-12-22(26)25(24-20)14-13-23-31(27,28)19-9-11-21(29-3)16(2)15-19/h5-12,15,23H,4,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWQURXKJVMBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B2736964.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2736981.png)